molecular formula C26H18ClN5O2 B11457570 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11457570
M. Wt: 467.9 g/mol
InChI Key: QNAGJSOPTVLJRS-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a chloro-phenylquinazoline moiety and a furyl-dihydroquinazolinone core, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-phenylquinazoline-2-amine with a suitable furyl-containing aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the dihydroquinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as cancer cell apoptosis or bacterial growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

Compared to other quinazoline derivatives, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features such as the presence of both chloro and furyl groups. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H18ClN5O2

Molecular Weight

467.9 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H18ClN5O2/c27-17-8-9-20-18(13-17)24(15-5-2-1-3-6-15)31-26(29-20)32-25-28-14-19-21(30-25)11-16(12-22(19)33)23-7-4-10-34-23/h1-10,13-14,16H,11-12H2,(H,28,29,30,31,32)

InChI Key

QNAGJSOPTVLJRS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6

Origin of Product

United States

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